molecular formula C14H8F2N4O2 B1454823 1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338662-17-1

1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1454823
M. Wt: 302.24 g/mol
InChI Key: RFRBIRKPFUGUKT-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (DFPC) is a heterocyclic compound that has recently been of interest to scientists and researchers due to its potential applications in various fields. DFPC is a structural isomer of 1-(3,5-dichlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (DCPC), and has been found to have similar properties. DFPC has been studied for its potential use in various biological processes, such as drug delivery, protein folding, and enzyme inhibition.

Scientific Research Applications

Synthesis and Chemical Properties

1-(3,5-Difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has been studied for its synthesis and chemical properties in various contexts. A related compound, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, was synthesized via a two-step scheme, and its molecular structure was determined by single-crystal X-ray diffraction analysis. The study also utilized Hirshfeld surface analysis to explore various intermolecular interactions, highlighting the presence of π-interactions between the -C(H)=O group and triazole rings, demonstrating the compound's utility as a versatile polyfunctional building block for the construction of annulated 1,2,3-triazoles (Pokhodylo, Yu. I. Slyvka, E. Goreshnik, & M. Obushak, 2022).

Biological Activities

In the realm of biological activities, compounds with structural similarities to 1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid have been explored for their potential applications. For instance, a novel 1,2,4-triazole intermediate, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, was prepared and screened for biological activities. This compound exhibited potent anti-inflammation activity in vitro, with a significant inhibition of protein denaturation at high concentrations, indicating its potential as a low molecular intermediate for hybrid drug synthesis. Its antimalarial activity against the 3D7 P. falciparum strain was also notable, underscoring the compound's versatility in medicinal chemistry applications (Francois Eya’ane Meva, Timothy J. Prior, David J. Evans, Sachin Shah, Cynthia Fake Tamngwa, Herschelle Guyenne Lagrange Belengue, Roland Emmanuel Mang, Justin Munro, Tarrick Qahash, & Manuel Llinás, 2021).

properties

IUPAC Name

1-(3,5-difluorophenyl)-5-pyridin-2-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N4O2/c15-8-5-9(16)7-10(6-8)20-13(11-3-1-2-4-17-11)12(14(21)22)18-19-20/h1-7H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRBIRKPFUGUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N=NN2C3=CC(=CC(=C3)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

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